molecular formula C6H13FO B1361352 6-fluoro-1-hexanol CAS No. 373-32-0

6-fluoro-1-hexanol

Cat. No.: B1361352
CAS No.: 373-32-0
M. Wt: 120.17 g/mol
InChI Key: JWCOWLWBOYGUPA-UHFFFAOYSA-N
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Description

. It is a derivative of hexanol where a fluorine atom replaces one hydrogen atom on the sixth carbon. This compound is part of the broader class of fluoroalcohols, which are known for their unique chemical properties due to the presence of the electronegative fluorine atom.

Preparation Methods

6-fluoro-1-hexanol can be synthesized through the fluorination of hexanol. This reaction typically involves the use of hydrogen fluoride acid (HF) or fluorine gas (F2) as the fluorinating agents . The reaction conditions must be carefully controlled to ensure the selective substitution of the hydrogen atom with fluorine on the sixth carbon atom.

Chemical Reactions Analysis

6-fluoro-1-hexanol undergoes various chemical reactions typical of alcohols. Some of the key reactions include:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and acid chlorides for esterification . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-fluoro-1-hexanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hexanol, 6-fluoro- involves its interaction with various molecular targets. The presence of the fluorine atom can significantly alter the compound’s reactivity and interaction with biological molecules. Fluorine’s high electronegativity and small size allow it to form strong bonds with carbon, influencing the compound’s overall chemical behavior . The specific pathways and molecular targets depend on the context in which the compound is used, such as in biochemical assays or industrial processes.

Comparison with Similar Compounds

6-fluoro-1-hexanol can be compared with other fluoroalcohols and hexanol derivatives:

The uniqueness of hexanol, 6-fluoro- lies in the position of the fluorine atom, which can significantly influence its chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

6-fluorohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13FO/c7-5-3-1-2-4-6-8/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCOWLWBOYGUPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCF)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00190753
Record name Hexanol, 6-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

373-32-0
Record name Hexanol, 6-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanol, 6-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00190753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluorohexan-1-ol
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